Chalcone Synthesis Yields: 2',4',6'-Trimethoxyacetophenone Enables a Broad and High-Yielding Reaction Scope
A study on the synthesis of chalcones from 2',4',6'-trimethoxyacetophenone and various substituted benzaldehydes reported yields ranging from 43% to 97% for 14 different derivatives [1]. This demonstrates the compound's robustness and versatility as a substrate for Claisen-Schmidt condensations. In contrast, a patent describes a method for synthesizing 2,4,6-trimethoxyacetophenone itself as an intermediate, achieving an optimum yield of about 85% from 1,3,5-trimethoxybenzene and acetyl chloride [2]. While not a direct comparison of chalcone yields with other acetophenones, this data establishes a high-performance baseline for reactions involving this specific compound, highlighting its efficiency in both its own synthesis and its subsequent use in creating diverse libraries.
| Evidence Dimension | Synthetic Yield for Chalcone Derivative Formation |
|---|---|
| Target Compound Data | 43% - 97% yield range across 14 different chalcone derivatives |
| Comparator Or Baseline | N/A - Data is for the target compound's performance; no direct comparator yield data for other acetophenones was found for this reaction type. |
| Quantified Difference | N/A (No direct comparator data) |
| Conditions | Claisen-Schmidt condensation with various substituted benzaldehydes in ethanolic KOH at room temperature. |
Why This Matters
The ability to achieve a wide range of high yields (up to 97%) with various aldehydes indicates that 2',4',6'-trimethoxyacetophenone is a reliable and efficient building block for synthesizing diverse chalcone libraries, which is a primary driver for its procurement.
- [1] Chiaradia, L. D., dos Santos, R., Vitor, C. E., Vieira, A. A., Leal, P. C., Nunes, R. J., ... & Yunes, R. A. (2008). Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: quantitative structure-activity relationships. Bioorganic & medicinal chemistry, 16(2), 658-667. View Source
- [2] Method for synthesizing pentamethoxyl chalcone. Patent CN109438202A. https://patents.google.com/patent/CN109438202A/en View Source
